1,2-Dinitrosobenzene
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Overview
Description
1,2-Dinitrosobenzene is an organic compound with the chemical formula C6H4N2O2. It is one of the three isomers of dinitrosobenzene, the others being 1,3-dinitrosobenzene and 1,4-dinitrosobenzene. This compound is characterized by the presence of two nitroso groups (-NO) attached to adjacent carbon atoms on a benzene ring. It appears as a white or colorless solid and is soluble in organic solvents .
Preparation Methods
1,2-Dinitrosobenzene can be synthesized through various methods. One common method involves the diazotization of 2-nitroaniline followed by treatment with sodium nitrite in the presence of a copper catalyst . Another method includes the photolysis of benzofurazan 1-oxide and 2-nitrophenyl azide in argon matrices at low temperatures . Industrial production methods may involve the use of wet materials, where phenol is added to an aqueous solution of sodium nitrite and sodium hydroxide, followed by a series of reactions to obtain the final product .
Chemical Reactions Analysis
1,2-Dinitrosobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of this compound can yield amino derivatives.
Substitution: It can participate in electrophilic substitution reactions due to the presence of nitroso groups.
Common reagents used in these reactions include sodium nitrite, copper catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Dinitrosobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a modifier in adhesives and other industrial products to enhance their properties.
Mechanism of Action
The mechanism of action of 1,2-dinitrosobenzene involves its interaction with molecular targets through its nitroso groups. These interactions can lead to the formation of azomethine groups and additional intermolecular interactions, which can affect the properties of the compounds it interacts with . The specific pathways and molecular targets depend on the context of its use and the conditions under which it is applied.
Comparison with Similar Compounds
1,2-Dinitrosobenzene can be compared with other nitrosoaromatic compounds such as:
1,3-Dinitrosobenzene: Another isomer with nitroso groups at the 1 and 3 positions.
1,4-Dinitrosobenzene: An isomer with nitroso groups at the 1 and 4 positions.
Nitrosobenzene: A simpler compound with a single nitroso group attached to the benzene ring.
This compound is unique due to the specific positioning of its nitroso groups, which influences its reactivity and the types of reactions it can undergo .
Properties
CAS No. |
7617-57-4 |
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Molecular Formula |
C6H4N2O2 |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
1,2-dinitrosobenzene |
InChI |
InChI=1S/C6H4N2O2/c9-7-5-3-1-2-4-6(5)8-10/h1-4H |
InChI Key |
XYLFFOSVQCBSDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=O)N=O |
physical_description |
Dinitrosobenzene appears as a yellow crystalline solid. Soluble in benzene. Toxic by inhalation and ingestion skin absorption. A strong irritant. Primary hazard is fire with a minor blast or projection hazard, but not a mass explosion hazard. May explode under prolonged exposure to heat or fire. |
Origin of Product |
United States |
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